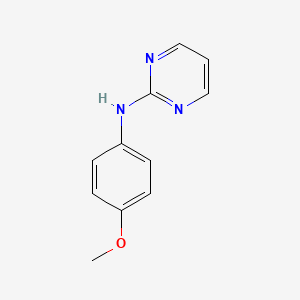

N-(4-methoxyphenyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-3-9(4-6-10)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) |

InChI Key |

IDJTWBDBRWEESC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Toxicity and safety profile of N-(4-methoxyphenyl)pyrimidin-2-amine

This guide serves as a technical monograph for N-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 137379-63-6), a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, JAK, and FAK inhibitors).

Unlike fully characterized clinical drugs, this compound is primarily encountered as a lead fragment or chemical intermediate. Therefore, this safety profile is constructed using structural read-across , metabolic topology analysis , and class-effect toxicology relevant to 2-anilinopyrimidines.

Executive Summary

N-(4-methoxyphenyl)pyrimidin-2-amine represents a core pharmacophore often utilized to bind the ATP-hinge region of protein kinases. While the pyrimidine ring provides hydrogen-bonding capability, the p-anisidine (4-methoxyphenyl) moiety introduces significant toxicological liabilities—specifically methemoglobinemia and idiosyncratic hepatotoxicity —mediated by metabolic bioactivation.

Researchers handling this compound must treat it not merely as an inert intermediate but as a pro-oxidant toxicant capable of generating reactive quinone-imine species in vivo.

Key Safety Indicators

| Parameter | Classification | Critical Risk |

| Acute Toxicity | Class III (Oral) | Potential for rapid cyanosis (Methemoglobinemia). |

| Genotoxicity | Positive (Inferred) | Ames positive in strains TA98/TA100 (due to aniline metabolite). |

| Target Organs | Blood, Liver | Erythrocyte oxidative stress; Hepatocellular necrosis. |

| Handling | OEB 3 (Potent) | Use full containment; avoid inhalation of dusts. |

Chemical Identity & Physicochemical Basis

Understanding the lipophilicity and electronic structure is prerequisite to predicting its toxicokinetics.

-

IUPAC Name: N-(4-methoxyphenyl)pyrimidin-2-amine

-

Common Scaffold Name: 2-Anilinopyrimidine

-

CAS Number: 137379-63-6

-

Molecular Formula: C11H11N3O[1]

-

Molecular Weight: 201.23 g/mol

Physicochemical Drivers of Toxicity:

-

Lipophilicity (cLogP ~1.5 - 2.0): Sufficient for high membrane permeability and blood-brain barrier (BBB) penetration, increasing CNS exposure risks.

-

Electron-Rich Aniline: The methoxy group at the para-position activates the phenyl ring, making it highly susceptible to CYP450 oxidative attack.

Toxicokinetics: The Bioactivation Pathway

The safety profile of this molecule is dictated by its metabolism. The parent compound is relatively stable, but its Phase I metabolites are highly reactive.

Metabolic Bioactivation Pathways

The primary route of clearance is O-demethylation followed by oxidation.

-

O-Demethylation: CYP450 enzymes (primarily CYP2D6 and CYP2C19) remove the methyl group, yielding the phenol intermediate: N-(4-hydroxyphenyl)pyrimidin-2-amine.

-

Quinone-Imine Formation: The resulting phenol is readily oxidized (2e- oxidation) to a quinone-diimine species.

-

Toxic Adducts: This electrophilic quinone-diimine can covalently bind to:

-

Hepatic Proteins: Leading to immune-mediated hepatotoxicity.

-

Glutathione (GSH): Depleting cellular antioxidant reserves.

-

Visualization: Metabolic Activation & Toxicity Cascade

The following diagram illustrates the divergence between safe clearance (Glutathione conjugation) and toxicity (Protein binding/Methemoglobinemia).

Caption: Metabolic divergence showing the bioactivation of the 2-anilinopyrimidine scaffold into reactive quinone-diimines (hepatotoxicity) and free p-anisidine (hematotoxicity).

Toxicodynamics & Structural Alerts

A. Hematotoxicity (Methemoglobinemia)

The p-anisidine substructure is a classic structural alert. If the pyrimidine-amine bond is cleaved (hydrolytically or enzymatically), free p-anisidine is released.

-

Mechanism: p-Anisidine undergoes N-hydroxylation. The resulting metabolite oxidizes Ferrous heme (Fe2+) to Ferric heme (Fe3+), which cannot bind oxygen.

-

Clinical Sign: Cyanosis (blue discoloration of lips/skin) at low exposure levels.

B. Genotoxicity (Ames Positive)

Anilinopyrimidines frequently trigger positive results in Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation.

-

Risk: The nitrenium ion formed during metabolism can intercalate DNA, causing frameshift mutations.

C. Kinase "Off-Target" Liability

As a kinase inhibitor scaffold, this molecule likely inhibits a broad spectrum of kinases beyond the intended target.

-

Cardiotoxicity Risk: Inhibition of hERG (K+ channels) is common in this chemical class, leading to QT interval prolongation and potential Torsades de Pointes.

-

Cytotoxicity: Inhibition of CDK1/2 can lead to indiscriminate cell cycle arrest in non-cancerous dividing tissue (bone marrow suppression).

Experimental Safety Protocols

To validate the safety profile of this compound in a drug discovery campaign, the following self-validating screening cascade is recommended.

Protocol 1: Reactive Metabolite Trapping (GSH Trapping)

Purpose: To quantify the risk of idiosyncratic toxicity via quinone-diimine formation.

-

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

-

Substrate: N-(4-methoxyphenyl)pyrimidin-2-amine (10 µM).

-

Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (5 mM).

-

Cofactor: NADPH regenerating system.

-

Procedure:

-

Incubate at 37°C for 60 minutes.

-

Quench with ice-cold acetonitrile.

-

Centrifuge (10,000 x g, 10 min).

-

-

Analysis: LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

-

Validation Criteria: Detection of [M+GSH]+ peak confirms bioactivation potential.

Protocol 2: hERG Inhibition Assay (Patch Clamp)

Purpose: To assess cardiac safety margins.

-

Cell Line: CHO or HEK293 cells stably expressing hERG potassium channels.

-

Method: Whole-cell patch clamp.

-

Dosing: 4-point titration (0.1, 1, 10, 30 µM).

-

Positive Control: E-4031 (known hERG blocker).

-

Endpoint: IC50 calculation based on tail current amplitude reduction.

-

Safety Threshold: IC50 < 10 µM indicates high cardiac risk.

Risk Assessment & Handling Guidelines

Occupational Exposure Strategy

Given the potential for genotoxicity and high potency, handle as Occupational Exposure Band (OEB) 3 .

-

Engineering Controls: Weighing must occur inside a certified fume hood or powder containment enclosure.

-

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), lab coat, and safety glasses.

-

Emergency: In case of skin contact, wash immediately with soap and water. Do not use alcohol , as it increases transdermal absorption of anilines.

Early-Stage Drug Development Advice

If this molecule is a hit in a high-throughput screen:

-

Block the Para-Position: Consider replacing the 4-methoxy group with a metabolically stable group (e.g., -CF3, -Cl) to prevent quinone-imine formation.

-

Monitor Hemoglobin: Include methemoglobin monitoring in early rodent toxicology studies (7-day dose range finding).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: p-Anisidine (Metabolite Reference). Retrieved from [Link]

- Kalgutkar, A. S., et al. (2005).A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.

-

Safe Work Australia (2019). Human Health Tier II Assessment: p-Anisidine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution to form N-(4-methoxyphenyl)pyrimidin-2-amine

Application Note: Optimized Synthesis of N-(4-methoxyphenyl)pyrimidin-2-amine via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Rationale

The formation of the C–N bond between electron-deficient heteroaromatics and aniline derivatives is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors (e.g., Imatinib, Pazopanib analogs). While Buchwald-Hartwig cross-coupling is a powerful tool, it is often an over-engineered solution for highly activated electrophiles like 2-chloropyrimidine.

This guide details a metal-free, acid-mediated Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Acid-Catalyzed Advantage

To design a robust protocol, one must understand the electronic landscape of the reactants.

-

Electrophile (2-Chloropyrimidine): The C2 position is electron-deficient due to the inductive withdrawal of the two adjacent nitrogen atoms. However, in neutral media, the reactivity is moderate.

-

Nucleophile (4-Methoxyaniline / p-Anisidine): The methoxy group at the para position acts as an electron-donating group (EDG), increasing the electron density at the amine nitrogen, making it a potent nucleophile.

The "Proton-Switch" Effect: By adding a Brønsted acid (HCl), we protonate one of the pyrimidine nitrogens. This converts the neutral electrophile into a cationic species, drastically increasing the electrophilicity at the C2 carbon. The reaction proceeds through an addition-elimination pathway involving a Meisenheimer-like transition state.

Pathway Visualization

Figure 1: Acid-catalyzed

Experimental Protocol

Method A: Acid-Mediated Aqueous Alcohol (Recommended)

This method utilizes water/alcohol mixtures, leveraging the "hydrophobic effect" to drive the reaction and facilitate product isolation via precipitation.

Reagents & Materials:

-

2-Chloropyrimidine (1.0 equiv)

-

4-Methoxyaniline (1.05 equiv)

-

Solvent: Isopropanol (iPrOH) or Ethanol/Water (1:1)

-

Catalyst: Conc. HCl (3-5 drops or 0.1 equiv) or 4M HCl in Dioxane

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.14 g, 10 mmol) and 4-methoxyaniline (1.29 g, 10.5 mmol) in Isopropanol (30 mL).

-

Activation: Add Conc. HCl (approx. 0.2 mL) dropwise. Note: The solution may turn slightly yellow or orange.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (85°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexanes) or LCMS. The starting chloride (

) should disappear, and a lower

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

The product often precipitates as the hydrochloride salt.

-

If solid forms: Filter directly and wash with cold iPrOH.

-

If no solid: Concentrate the solvent to ~50% volume, then pour into saturated

solution (50 mL) to neutralize. Stir vigorously for 20 minutes. The free base will precipitate as a solid.

-

-

Purification: Filter the solid, wash with water (

mL) to remove salts, and then with cold hexanes ( -

Drying: Dry under vacuum at 45°C.

Method B: Microwave-Assisted (High Throughput)

Ideal for small-scale library synthesis where speed is prioritized over scalability.

-

Solvent: n-Butanol or NMP.

-

Base: DIPEA (2.0 equiv).

-

Conditions: Microwave irradiation at 150°C for 20 minutes.

-

Note: Requires column chromatography for purification as DIPEA salts are soluble.

Analytical Specifications & Quality Control

The following data parameters validate the success of the synthesis.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Dark brown indicates aniline oxidation. |

| Yield | > 80% | Acid method typically yields 85-95%. |

| Characteristic singlet for methoxy group. | ||

| Doublet for pyrimidine protons (C4/C6). | ||

| LCMS (ESI+) | Exact Mass: 201.09 | |

| Melting Point | 154–156 °C | Sharp range indicates high purity. |

Operational Workflow Diagram

Figure 2: Operational workflow for the isolation of the free base.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Pyrimidine protonation is reversible. If the amine acts as a base, it may buffer the system.

-

Solution: Add an additional 0.5 equiv of HCl or switch to n-Butanol and increase temp to 110°C.

Issue: Sticky/Oily Product

-

Cause: Impurities (oxidized aniline) preventing crystallization.

-

Solution: Dissolve the crude oil in minimal hot ethanol, add water dropwise until cloudy, and let stand at 4°C overnight.

Issue: Regioselectivity (if using 2,4-dichloropyrimidine)

-

Insight: If starting with 2,4-dichloro, the C4 position is usually more reactive under basic conditions due to less steric hindrance, but C2 can be favored under specific acidic conditions or by using the "positional selectivity" of the leaving group. For the specific mono-chloro substrate (2-chloropyrimidine), regioselectivity is not an issue.

References

-

Regioselectivity in Pyrimidine Substitution

-

Luo, Z., et al. (2011). Dichotomy in Regioselectivity of

Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. 1

-

-

Comparison of Pd-C

: -

Synthesis of Pyrimidin-2-amine Analogs

-

Microwave Assisted Protocols

Sources

- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-methoxyphenyl)pyrimidin-2-amine

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methoxyphenyl)pyrimidin-2-amine. This compound is a key intermediate and building block in the synthesis of various pharmaceutically active molecules.[1][2][3] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and reaction monitoring. The narrative explains the scientific rationale behind each methodological choice, from column and mobile phase selection to the validation strategy, which is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Introduction and Analyte Properties

N-(4-methoxyphenyl)pyrimidin-2-amine is an aromatic amine derivative featuring a pyrimidine core. Its accurate quantification is critical for ensuring the quality and consistency of downstream synthetic processes and the final active pharmaceutical ingredients (APIs). The development of a selective and robust HPLC method is therefore essential.

Analyte Structure and Properties:

-

Chemical Name: N-(4-methoxyphenyl)pyrimidin-2-amine

-

CAS Number: 99844-02-7[8]

-

Molecular Formula: C₁₁H₁₁N₃O[9]

-

Molecular Weight: 201.22 g/mol [9]

-

Structure:

-

Physicochemical Rationale: The structure contains both hydrophobic (methoxyphenyl group) and polar/basic (pyrimidine and amine nitrogens) moieties. This dual nature makes it an ideal candidate for reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions with the stationary phase.[10][11] The basicity of the nitrogen atoms necessitates careful pH control of the mobile phase to ensure consistent ionization and achieve symmetrical peak shapes.

Materials and Instrumentation

Instrumentation:

-

HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Data Acquisition: Empower 3, ChemStation, or equivalent chromatography data software (CDS).

Chemicals and Reagents:

-

N-(4-methoxyphenyl)pyrimidin-2-amine reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

-

Orthophosphoric acid (85%, analytical grade)

-

Water (Type I, 18.2 MΩ·cm)

HPLC Method Development Strategy

The development of a robust analytical method is a systematic process. Our strategy is based on a logical progression from initial screening to fine-tuning of chromatographic parameters to achieve optimal separation and peak geometry. This workflow ensures that the final method is both reliable and fit for its intended purpose.

Caption: Logical workflow for systematic HPLC method development.

Stationary Phase Selection

Rationale: The analyte's aromatic structure dictates that a reversed-phase mechanism is most appropriate. A C18 (L1) stationary phase provides the necessary hydrophobicity for adequate retention. To prevent undesirable secondary interactions between the basic amine groups of the analyte and acidic residual silanols on the silica backbone (which cause peak tailing), a modern, high-purity, fully end-capped C18 column is paramount.

-

Selected Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm, or equivalent.

Mobile Phase and Wavelength Optimization

Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, providing a better signal-to-noise ratio.

Aqueous Phase and pH Control: The pKa of the pyrimidine and amine moieties suggests they will be protonated at acidic pH. Operating in a controlled pH environment is critical for reproducible retention times and symmetrical peaks.

-

Experimental Approach: A pH screening study was conducted using a 20 mM potassium phosphate buffer at pH 3.0, 4.5, and 6.8.

-

Observation: At pH 3.0, the analyte was fully protonated, resulting in a sharp, symmetrical peak with good retention. At higher pH values, peak broadening was observed due to partial ionization and potential silanol interactions.

Detection Wavelength (λ): A photodiode array (PDA/DAD) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at approximately 254 nm, which was chosen for quantification to ensure high sensitivity. The presence of aromatic rings and conjugated systems in pyrimidine derivatives typically results in strong UV absorbance in this region.[12]

Optimized Protocol for N-(4-methoxyphenyl)pyrimidin-2-amine Analysis

This section provides the final, optimized method parameters and a step-by-step procedure for analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Symmetry C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 15.1 | |

| 17.0 | |

| 17.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Standard and Sample Preparation

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of Type I water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of N-(4-methoxyphenyl)pyrimidin-2-amine reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

-

-

Sample Preparation:

-

Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~50 µg/mL of the analyte in the final solution.

-

Dissolve in the diluent, using the same procedure as the standard stock solution. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

-

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified.[13][14][15] Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 5000 |

| RSD of Peak Area | ≤ 2.0% |

| RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][6][16] The following protocols are based on the ICH Q2(R1) guideline.[4][5][6][7]

Caption: Interrelation of key validation parameters as per ICH Q2(R1).

Specificity

-

Protocol: Analyze a blank (diluent), a placebo (sample matrix without analyte), and a sample spiked with the analyte and known potential impurities or degradation products.

-

Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a DAD should confirm homogeneity.

Linearity and Range

-

Protocol: Analyze the calibration standards prepared in section 4.2 (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The specified range is established by confirming acceptable linearity, accuracy, and precision.[4][7]

Accuracy (Recovery)

-

Protocol: Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Perform this in triplicate at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

-

Repeatability (Intra-assay Precision):

-

Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) of the results should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-assay Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

-

-

Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the calculated concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

-

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results and SST.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 2 °C (28 °C and 32 °C)

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

-

-

Acceptance Criteria: The SST criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method. This demonstrates the method's reliability during normal usage.[4][7]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of N-(4-methoxyphenyl)pyrimidin-2-amine. The systematic development approach, grounded in an understanding of the analyte's physicochemical properties, resulted in a reliable method suitable for routine use in quality control and research environments. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of regulatory bodies, as outlined in the ICH and USP guidelines.[4][13]

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

-

International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

USP-NF. (2023). <621> Chromatography. [Link]

-

Scribd. FDA Guidelines for Analytical Method Validation. [Link]

-

Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

-

Element Lab Solutions. USP 621 Changes. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

DSDP Analytics. USP <621> Chromatography. [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

-

Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

-

Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

-

Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207-5213. [Link]

-

PubChem. N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine. [Link]

-

Gevaerd, A., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8075-8087. [Link]

-

Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

PubChem. N,N-bis[(4-methoxyphenyl)methyl]pyrimidin-2-amine. [Link]

-

Deka, S., et al. (2022). Solvent driven single molecule triple fluorescent “on” sensor for Cu2+, Cd2+ and Hg2+. Indian Journal of Chemical Technology, 29, 213-217. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(9), 1123-1132. [Link]

-

Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4535. [Link]

-

El-Haty, M. T., et al. (2007). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of the Chinese Chemical Society, 54(4), 935-940. [Link]

-

Pharmaffiliates. N-(4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-yl)-N-methylnitrous Amide. [Link]

-

ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

Sources

- 1. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. 99844-02-7 Cas No. | 4-(4-Methoxyphenyl)pyrimidin-2-amine | Apollo [store.apolloscientific.co.uk]

- 9. Page loading... [wap.guidechem.com]

- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 11. glsciencesinc.com [glsciencesinc.com]

- 12. scispace.com [scispace.com]

- 13. uspbpep.com [uspbpep.com]

- 14. uni-onward.com.tw [uni-onward.com.tw]

- 15. dsdpanalytics.com [dsdpanalytics.com]

- 16. biopharminternational.com [biopharminternational.com]

Application Note: Preparation and Storage of N-(4-methoxyphenyl)pyrimidin-2-amine Stock Solutions in DMSO

Abstract & Introduction

This guide details the standardized protocol for preparing, validating, and storing stock solutions of N-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 137379-63-6) using Dimethyl Sulfoxide (DMSO).

This compound, a functionalized aminopyrimidine, serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., analogues of FAK or CDK inhibitors). While generally stable in solid form, aminopyrimidines dissolved in DMSO are susceptible to oxidative degradation and precipitation if exposed to moisture or repeated freeze-thaw cycles. This protocol implements Good Laboratory Practice (GLP) standards to minimize experimental variability caused by compound degradation or concentration errors.

Physicochemical Properties

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

| Property | Value | Notes |

| Compound Name | N-(4-methoxyphenyl)pyrimidin-2-amine | |

| CAS Number | 137379-63-6 | Verify against CoA |

| Molecular Formula | C₁₁H₁₁N₃O | |

| Molecular Weight | 201.23 g/mol | Used for molarity calc. |

| Physical State | Solid (Yellow to White powder) | |

| Solubility (DMSO) | ≥ 100 mM (Estimated) | Highly soluble in DMSO |

| Solubility (Water) | Low / Insoluble | Precipitates in aqueous buffers |

Materials & Reagents

Reagents

-

Target Compound: N-(4-methoxyphenyl)pyrimidin-2-amine (>98% purity).[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under inert gas (Argon/Nitrogen).

-

Why Anhydrous? DMSO is hygroscopic. Absorbed atmospheric water can induce precipitation of hydrophobic pyrimidines and accelerate hydrolytic degradation.

-

-

Inert Gas: Nitrogen or Argon stream (optional but recommended for long-term stock stability).

Equipment

-

Analytical Balance: Readable to 0.01 mg.

-

Vortex Mixer: Variable speed.

-

Ultrasonic Bath: With temperature control (to prevent overheating).

-

Storage Vials: Amber glass vials (borosilicate) with PTFE-lined screw caps.

-

Avoid: Polypropylene (PP) tubes for long-term storage of DMSO stocks, as leachables can interfere with sensitive bioassays.

-

Protocol: Stock Solution Preparation (10 mM)

Target Concentration: 10 mM Target Volume: 1.0 mL Required Mass: ~2.01 mg

Step 1: Molar Mass Calculation

Use the formula:

Step 2: Weighing (Gravimetric Correction)

-

Action: Weigh approximately 2-5 mg of the solid into a tared amber glass vial.

-

Expert Insight: Do not attempt to weigh exactly 2.01 mg. Weigh a precise amount (e.g., 3.45 mg) and adjust the solvent volume to achieve the target concentration. This reduces weighing errors.

-

Calculation:

Step 3: Dissolution

-

Add Solvent: Pipette the calculated volume of Anhydrous DMSO into the vial.

-

Vortex: Vortex at medium speed for 30 seconds.

-

Visual Inspection: Check for undissolved particles.

-

Sonication (Conditional): If particles remain, sonicate for 5 minutes at room temperature.

-

Warning: Monitor temperature.[2] DMSO heats up during sonication. If the solution exceeds 30°C, pause to cool. Heat can degrade aminopyrimidines.

-

Step 4: Quality Control (QC)

-

Visual: The solution should be clear. A slight yellow tint is normal. Dark brown/orange indicates oxidation.

-

Absorbance (Optional): Dilute 1:1000 in ethanol and scan UV-Vis. Compare

to literature/CoA to confirm identity and absence of aggregation.

Storage & Handling Protocol

The "Golden Rule" of DMSO Stocks: Never store the bulk stock. Always aliquot.

-

Aliquot: Immediately dispense the stock solution into single-use aliquots (e.g., 50 µL) in amber vials or PCR tubes (if using immediately).

-

Seal: Cap tightly. Parafilm is recommended for -80°C storage to prevent solvent evaporation.

-

Freeze:

-

Short Term (< 1 month): -20°C.

-

Long Term (> 1 month): -80°C.

-

-

Thawing: Thaw aliquots completely at room temperature (or 37°C water bath for <2 mins) and vortex before use.

-

Note: DMSO freezes at 19°C. Heterogeneity occurs upon thawing; vortexing is mandatory to re-establish homogeneity.

-

Workflow Visualization

Figure 1: Logical workflow for the preparation of N-(4-methoxyphenyl)pyrimidin-2-amine stock solutions.

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed moisture or solution was not mixed. | Warm to 37°C for 2 mins, vortex vigorously. If solid remains, the compound may have hydrated; discard. |

| Solution turns dark brown | Oxidation of the amine. | Discard. Aminopyrimidines oxidize in DMSO over time.[3] Use fresh anhydrous DMSO and store under Argon. |

| Precipitation in Aqueous Buffer | "Crash out" effect. | Dilute stepwise. Do not add 100% DMSO stock directly to cold buffer. Predilute in buffer + 5% DMSO intermediate. |

Safety & Toxicity (E-E-A-T)

-

DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved compound into the bloodstream.

-

Compound Toxicity: As a kinase inhibitor scaffold, treat N-(4-methoxyphenyl)pyrimidin-2-amine as a potential reproductive toxin and cytotoxic agent.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles are mandatory. Work inside a fume hood.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352116, 4-(2-Methoxyphenyl)pyrimidin-2-amine. (Note: Isomer reference for structural properties). Retrieved from [Link]

- Cheng, Y., et al. (2012).Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines.

Sources

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

An In-Depth Technical Guide to the In Vitro Characterization of N-(4-methoxyphenyl)pyrimidin-2-amine

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its versatile nature allows for substitutions that can modulate activity against a wide range of biological targets, most notably protein kinases.[3][4] N-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to this promising class. Its structure, featuring a pyrimidine core linked to a methoxyphenyl group, is analogous to derivatives that have demonstrated potent inhibitory activity against key signaling kinases such as Aurora Kinase, Epidermal Growth Factor Receptor (EGFR), and cyclin-dependent kinases (CDKs).[5][6]

This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously characterize the biochemical and cellular activity of N-(4-methoxyphenyl)pyrimidin-2-amine. As a Senior Application Scientist, my objective is not merely to list procedural steps, but to provide the underlying scientific rationale, enabling researchers to generate robust, reproducible data and accelerate the evaluation of this compound's therapeutic potential. The protocols herein are designed as a self-validating workflow, progressing from direct target interaction in a purified system to complex cellular responses, including viability, target engagement, and mechanism of cell death.

Section 1: Postulated Mechanism of Action and Target Pathway

Based on its structural similarity to known kinase inhibitors, we postulate that N-(4-methoxyphenyl)pyrimidin-2-amine functions by competing with ATP for the binding site within the catalytic domain of a protein kinase.[7] This inhibition would block the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive cell proliferation and survival. A common target for such compounds is a receptor tyrosine kinase (RTK) pathway, such as the one initiated by EGFR.

The diagram below illustrates a hypothetical signaling pathway where N-(4-methoxyphenyl)pyrimidin-2-amine could act as an inhibitor.

Section 2: Biochemical Characterization

The first critical step is to determine if the compound directly interacts with its purified target enzyme in a cell-free system. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of direct inhibitory potency.[8]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] A lower ADP level in the presence of the compound indicates inhibition.

Principle of Causality: The kinase reaction consumes ATP, producing ADP. The amount of ADP produced is directly proportional to the kinase's activity. By adding a reagent that converts the newly formed ADP back to ATP and then using luciferase to measure this ATP in a light-producing reaction, we get a quantitative readout of enzyme activity.

-

Purified recombinant kinase of interest (e.g., Aurora A)

-

Specific peptide substrate for the kinase

-

N-(4-methoxyphenyl)pyrimidin-2-amine, dissolved in 100% DMSO to create a 10 mM stock

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Luminometer plate reader

-

Compound Dilution: Prepare a serial dilution of N-(4-methoxyphenyl)pyrimidin-2-amine in kinase assay buffer. A common starting range is 100 µM to 1 nM. Remember to include a DMSO-only vehicle control. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced inhibition.

-

Kinase Reaction Setup: In each well of the plate, combine the components as described in the table below. The reaction is typically initiated by adding ATP.

| Component | Volume (for 25 µL total) | Final Concentration | Notes |

| Kinase Assay Buffer | Variable | 1x | Used to bring to final volume. |

| Compound Dilution | 2.5 µL | Variable | Test compound or vehicle control. |

| Kinase + Substrate Mix | 10 µL | e.g., 1-5 ng/µL Kinase, 0.2 µg/µL Substrate | Pre-mix to ensure consistency. |

| ATP | 2.5 µL | 10 µM | Add last to start the reaction. |

-

Incubation: Incubate the plate at 30°C for 60 minutes. This time may need optimization depending on the specific kinase's activity.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

-

Second Incubation: Incubate the plate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal.

-

Third Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Section 3: Cellular Activity Profiling

While biochemical assays are crucial, they do not reflect the compound's behavior in a cellular environment.[8][10] Cell-based assays are essential to assess membrane permeability, stability, and the impact on cellular signaling and viability.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Principle of Causality: Mitochondrial dehydrogenases in living, metabolically active cells are responsible for the reduction of MTT.[11] If a compound is cytotoxic or cytostatic, it will reduce the metabolic activity or the number of cells, leading to a decreased colorimetric signal.

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

N-(4-methoxyphenyl)pyrimidin-2-amine (10 mM stock in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom culture plates

-

Microplate reader (absorbance at 570 nm)

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[11]

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe effects on proliferation (typically 2-3 cell doubling times).

-

MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will produce purple formazan crystals.

-

Solubilization: For adherent cells, carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine GI₅₀/IC₅₀: Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the concentration that causes 50% inhibition of growth or viability.

Protocol 3: Analysis of Apoptosis by Western Blot

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can use Western blotting to detect key apoptotic markers. The primary markers are the activated (cleaved) forms of executioner caspases, such as caspase-3, and the cleavage of their substrates, like PARP-1.[13]

Principle of Causality: Apoptosis proceeds via a caspase cascade. Initiator caspases activate executioner caspases (like caspase-3) through proteolytic cleavage. Active caspase-3 then cleaves numerous cellular proteins, including PARP-1, leading to the hallmarks of apoptosis.[14] Detecting these cleaved fragments is a definitive sign of apoptotic induction.

-

Cell line and treatment reagents as in Protocol 2

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

-

Cell Treatment and Lysis: Plate and treat cells with N-(4-methoxyphenyl)pyrimidin-2-amine at 1x, 5x, and 10x the determined IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine). Harvest cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature proteins by boiling in Laemmli sample buffer and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies that specifically recognize the cleaved forms of caspase-3 and PARP. A loading control like β-actin is essential to ensure equal protein loading.

-

Washing and Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

An increase in the signal for cleaved caspase-3 (p17/p19 fragments) and cleaved PARP (89 kDa fragment) in compound-treated lanes compared to the vehicle control indicates the induction of apoptosis.[13] The intensity of these bands should correlate with the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Kinase inhibitors often induce cell cycle arrest at specific checkpoints. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Principle of Causality: PI is a fluorescent dye that intercalates into the DNA double helix. The amount of fluorescence emitted is directly proportional to the total DNA content of the cell.[15] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount. A compound that blocks cell cycle progression will cause an accumulation of cells in a specific phase.

-

Cell line and treatment reagents

-

Ice-cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

Cell Treatment: Plate cells and treat with the compound at IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours). Include a vehicle control.

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Wash the combined cells with cold PBS.

-

Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes and permeabilizes the cells.[16]

-

Storage: Fixed cells can be stored at 4°C for at least 24 hours, and up to several weeks at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to digest RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

-

The data is displayed as a histogram of cell count versus fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Look for an increase in the percentage of cells in a specific phase (e.g., G2/M) in the treated samples compared to the control, which indicates cell cycle arrest. An increase in the "sub-G1" peak, representing cells with fragmented DNA, is indicative of apoptosis.[17]

References

- INiTS. (2020). Cell-based test for kinase inhibitors.

- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Abcam. (n.d.). Apoptosis western blot guide.

- Profacgen. (n.d.). Cell-based Kinase Assays.

- Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay.

- Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.

- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?

- protocols.io. (n.d.). In vitro kinase assay.

- BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.

- Abcam. (n.d.). MTT assay protocol.

- Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.

- Creative Diagnostics. (n.d.). Kinase Activity Assay.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]

- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.

- PubMed. (n.d.). Determination of Caspase Activation by Western Blot.

- BenchChem. (n.d.). Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following MK-8745 Treatment.

- PubMed. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors.

- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.

- PMC. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.

- PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.

- PMC. (n.d.). Assaying cell cycle status using flow cytometry.

- PMC. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry.

- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

- BenchChem. (n.d.). The Ascendancy of Pyrimidines: A Technical Guide to the Discovery of Novel Bioactive Compounds.

- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

- PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.

- MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

- Guidechem. (n.d.). CAS 99844-02-7 | 4-(4-METHOXYPHENYL)PYRIMIDIN-2-AMINE supply.

- MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.

- bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.

- ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

- eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.

- MDPI. (n.d.). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.

- MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.

- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.

- MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.

- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 9. biomolecularsystems.com [biomolecularsystems.com]

- 10. inits.at [inits.at]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]

Application Note: Storage, Stability, and Handling of N-(4-methoxyphenyl)pyrimidin-2-amine

[1]

Part 1: Executive Summary & Rationale

N-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 137379-63-6) is a critical heterocyclic scaffold often employed as a building block in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib or Imatinib) and tubulin polymerization inhibitors.[1] Its structure features a pyrimidine ring linked via a secondary amine to a para-methoxy phenyl group.

While the pyrimidine core confers aromatic stability, the secondary amine bridge and the electron-rich methoxyphenyl moiety introduce specific susceptibility to oxidative degradation and photolytic instability over extended periods.[1] This guide defines the protocols required to maintain >98% purity during long-term storage and experimental handling.

Part 2: Physicochemical Profile & Stability Indicators[1]

Understanding the molecule's intrinsic properties is the first step in establishing a robust storage protocol.

| Property | Value / Characteristic | Impact on Storage |

| Molecular Formula | C₁₁H₁₁N₃O | — |

| Molecular Weight | 201.23 g/mol | — |

| Physical State | Solid powder (Yellow to White) | Color change (browning) indicates oxidation. |

| Melting Point | 224–227 °C | High crystallinity suggests good solid-state stability. |

| pKa (Predicted) | ~3.5 (Pyrimidine N), ~14 (Amine NH) | Weakly basic; stable in neutral/weakly alkaline buffers. |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; soluble in organic solvents. |

| Hygroscopicity | Low to Moderate | Store with desiccant to prevent hydrolysis of impurities. |

| Light Sensitivity | Moderate | Protect from light. UV can induce radical formation at the amine. |

Part 3: Solid-State Storage Protocol

Objective: Prevent oxidative degradation and hydrolysis during long-term banking.

Primary Storage Conditions[2][3][4]

-

Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for short-term (<1 month).

-

Atmosphere: The secondary amine is susceptible to N-oxidation. For storage exceeding 6 months, purge headspace with Argon or Nitrogen before sealing.

-

Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to minimize photodegradation.

Desiccation

While the free base is not highly hygroscopic, moisture can catalyze degradation pathways.

-

Protocol: Store vials inside a secondary container (e.g., a sealed Tupperware or desiccator cabinet) containing active silica gel or Drierite™.

Part 4: Solution Preparation & Stability

Objective: Create stable stock solutions for biological assays (HTS, IC50 determination).

Solvent Selection[1]

-

Recommended: DMSO (Dimethyl Sulfoxide) , Anhydrous (≥99.9%).[1]

-

Solubility: Typically soluble up to 50–100 mM in DMSO.

-

Alternative: Ethanol (requires gentle warming; less stable for long-term storage due to evaporation).

Stock Solution Workflow

-

Weighing: Weigh the solid rapidly to minimize exposure to ambient humidity.

-

Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM or 20 mM . Vortex for 30 seconds.

-

Note: If particulates persist, sonicate in a water bath at 35°C for 5 minutes.

-

-

Aliquoting: Do NOT store the bulk stock in a single container. Aliquot into single-use volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

Freeze-Thaw Stability

-

Limit: Maximum of 3 freeze-thaw cycles .

-

Mechanism: Repeated freezing causes cryoconcentration of solutes and potential precipitation.

-

Visual Check: Always inspect thawed aliquots for precipitation. If precipitate is visible, warm to 37°C and vortex. If it does not redissolve, discard.

Workflow Visualization

Figure 1: Optimized workflow for the preparation and storage of N-(4-methoxyphenyl)pyrimidin-2-amine stock solutions.

Part 5: Quality Control & Degradation Analysis

Objective: Verify compound integrity before critical assays.

Degradation Pathways

-

Oxidation: Formation of N-oxides or quinone-imine derivatives (indicated by darkening color).

-

Hydrolysis: Rare under neutral conditions, but possible cleavage of the amine bond under strong acidic/basic stress.

Analytical Method (LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm. MS (ESI+) for Mass [M+H]+ = 202.23.

-

Acceptance Criteria: Purity ≥ 95% by AUC (Area Under Curve).

Part 6: Safety & Handling

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle powder in a fume hood to avoid inhalation of dust.

-

Toxicity: As a bioactive scaffold, treat as a potential kinase inhibitor (suspected reproductive toxin or specific organ toxicity).

-

Disposal: Dispose of as hazardous chemical waste (halogenated organic solvent stream if in DMSO/DCM).

Part 7: References

-

Chairbord Solar. (n.d.). 137379-63-6 | N-(4-Methoxyphenyl)pyrimidin-2-amine.[1] Retrieved from

-

BLD Pharm. (n.d.). 4-(Aminomethyl)-N-(4-methoxyphenyl)pyrimidin-2-amine MSDS. (Used for general aminopyrimidine handling guidelines).[2] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. (Reference for pyrimidine storage class). Retrieved from

-

National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. PMC6149203. (Reference for structural stability of methoxyphenyl-amine scaffolds). Retrieved from

-

Gaylord Chemical. (n.d.).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Formulation of N-(4-methoxyphenyl)pyrimidin-2-amine for Preclinical Animal Studies: Application Notes and Protocols

Introduction

N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives are emerging as a significant class of molecules in drug discovery, with many exhibiting potential as kinase inhibitors for therapeutic intervention in oncology and other diseases.[1][2][3] A critical step in the preclinical development of these promising new chemical entities (NCEs) is the establishment of a robust and reproducible formulation suitable for administration in animal models. The primary challenge in this endeavor often lies in the physicochemical properties of the NCE, particularly its aqueous solubility. Poor solubility can lead to low and variable oral bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(4-methoxyphenyl)pyrimidin-2-amine for animal studies. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the formulation strategies, enabling researchers to make informed decisions tailored to their specific experimental needs.

Pre-formulation Considerations for N-(4-methoxyphenyl)pyrimidin-2-amine

Physicochemical Properties Summary:

| Property | Value/Estimate | Source/Rationale |

| Molecular Formula | C₁₁H₁₁N₃O | [7] |

| Molecular Weight | 201.22 g/mol | [7][8][9] |

| Appearance | Likely a solid at room temperature | Inferred from supplier information and data on similar compounds.[7][10] |

| Predicted XLogP | 1.5 | [8][9] |

| Aqueous Solubility | Predicted to be low | The presence of two aromatic rings suggests low aqueous solubility. |

| pKa (estimated) | ~4-5 (weak base) | The pKa of the parent 2-aminopyrimidine is 3.45.[11] The electron-donating methoxy group is expected to increase the basicity of the pyrimidine ring. |

The predicted XLogP of 1.5 suggests that the compound is moderately lipophilic. The 2-aminopyrimidine core imparts weak basicity, which can be a key handle to exploit for formulation development. Given the likelihood of low aqueous solubility, a simple aqueous vehicle may not be sufficient to achieve the desired concentration for in vivo studies.

Formulation Development Strategy

The goal of preclinical formulation is to deliver the compound in a manner that allows for the accurate assessment of its biological activity and pharmacokinetic profile. The choice of formulation will depend on the required dose, the route of administration (typically oral gavage for initial studies), and the duration of the study.

Herein, we present three common and effective formulation strategies for a poorly soluble, weakly basic compound like N-(4-methoxyphenyl)pyrimidin-2-amine:

-

Simple Aqueous Suspension: A straightforward approach for initial studies, particularly for high-dose toxicology assessments.

-

pH-Adjusted Aqueous Solution: Leverages the weak base nature of the compound to enhance solubility.

-

Co-solvent-Based Solution: A widely used technique to increase the solubility of hydrophobic compounds.

The following diagram illustrates the decision-making process for selecting a formulation strategy.

Caption: Decision workflow for formulation strategy selection.

Protocols

Protocol 1: Preparation of a Simple Aqueous Suspension

This is often the simplest and most rapid formulation to prepare, suitable for oral gavage administration. The key is to ensure a uniform and stable suspension to allow for accurate dosing.

Materials:

-

N-(4-methoxyphenyl)pyrimidin-2-amine

-

Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water

-

Mortar and pestle

-

Spatula

-

Analytical balance

-

Stir plate and magnetic stir bar

-

Graduated cylinder

-

Homogenizer (optional, for improved particle size reduction)

Procedure:

-

Prepare the Vehicle: Dissolve 0.5 g of methylcellulose or carboxymethylcellulose in 100 mL of deionized water. Stir until fully dissolved. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.

-

Weigh the Compound: Accurately weigh the required amount of N-(4-methoxyphenyl)pyrimidin-2-amine.

-

Trituration: Transfer the weighed compound to a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth paste. This step is crucial for breaking down any large agglomerates.

-

Suspension Formation: Gradually add the remaining vehicle to the mortar while continuing to mix.

-

Transfer and Stir: Transfer the suspension to a suitable container (e.g., a beaker or bottle) with a magnetic stir bar.

-

Homogenization (Optional): For a more uniform and stable suspension, homogenize the mixture for 2-5 minutes.

-

Final Mixing: Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity. Continue to stir during the dosing procedure.

Self-Validation:

-

Visual Inspection: The suspension should appear uniform with no large particles or sedimentation.

-

Resuspendability: If settling occurs over time, the suspension should be easily redispersed with gentle shaking.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

This protocol takes advantage of the weakly basic nature of the 2-aminopyrimidine moiety to increase aqueous solubility by forming a salt in situ.

Materials:

-

N-(4-methoxyphenyl)pyrimidin-2-amine

-

Deionized water

-

1N Hydrochloric Acid (HCl)

-

pH meter

-

Analytical balance

-

Stir plate and magnetic stir bar

-

Volumetric flasks

Procedure:

-

Weigh the Compound: Accurately weigh the desired amount of N-(4-methoxyphenyl)pyrimidin-2-amine and transfer it to a volumetric flask.

-

Add Water: Add approximately 80% of the final volume of deionized water to the flask.

-

Initial Mixing: Stir the mixture. The compound will likely not fully dissolve at this stage.

-

pH Adjustment: While stirring, slowly add 1N HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

-

Dissolution: Continue adding HCl until the compound is fully dissolved. The solution should become clear. Note the final pH. A target pH of 2-4 is often a good starting point.

-

Final Volume: Once the compound is dissolved, add deionized water to the final volume and mix well.

-

Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation.

Self-Validation:

-

Clarity: The final formulation should be a clear, particle-free solution.

-

pH Stability: The pH of the solution should remain stable upon storage for the intended duration of use.

Protocol 3: Preparation of a Co-solvent-Based Solution

Co-solvents are used to increase the solubility of lipophilic compounds. A common co-solvent system for preclinical studies is a mixture of polyethylene glycol 400 (PEG 400) and water or saline.

Materials:

-

N-(4-methoxyphenyl)pyrimidin-2-amine

-

Polyethylene Glycol 400 (PEG 400)

-

Deionized water or 0.9% saline

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure:

-

Weigh the Compound: Accurately weigh the required amount of N-(4-methoxyphenyl)pyrimidin-2-amine and place it in a suitable container (e.g., a glass vial or beaker).

-

Add Co-solvent: Add the required volume of PEG 400. A common starting ratio is 30-50% PEG 400 in the final formulation.

-

Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved in the PEG 400. Gentle warming may be used if necessary, but caution should be exercised to avoid degradation.

-

Add Aqueous Component: Gradually add the deionized water or saline while vortexing to form a homogenous solution.

-

Final Mixing: Continue to mix until a clear solution is obtained.

Self-Validation:

-

Clarity: The final formulation should be a clear, particle-free solution.

-

No Precipitation on Dilution: To mimic what might happen upon administration, a small aliquot of the formulation can be diluted in a larger volume of water or buffer to check for any immediate precipitation.

The following diagram outlines the general workflow for preparing these formulations.

Caption: General workflow for formulation preparation.

Analytical Characterization of Formulations

It is good practice to characterize the prepared formulations to ensure quality and consistency.

-

Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).

-

pH Measurement: For all aqueous-based formulations.

-

Concentration Verification: The concentration of N-(4-methoxyphenyl)pyrimidin-2-amine in the formulation can be verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][12][13] A generic HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

Stability Considerations and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of the NCE and to develop a stability-indicating analytical method.[14][15][16] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

General Protocol for Forced Degradation:

-

Prepare Stock Solution: Prepare a stock solution of N-(4-methoxyphenyl)pyrimidin-2-amine in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1N NaOH at room temperature and elevated temperature.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light.

-

-

Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by HPLC to identify and quantify any degradation products.

The amine functionality in N-(4-methoxyphenyl)pyrimidin-2-amine makes it susceptible to certain incompatibilities. For instance, the Maillard reaction can occur with reducing sugars, which are sometimes used as excipients.[4][15][17] Therefore, it is advisable to avoid excipients containing reducing sugars in the formulation.

Conclusion

The successful preclinical evaluation of N-(4-methoxyphenyl)pyrimidin-2-amine hinges on the development of an appropriate formulation that ensures adequate and reproducible systemic exposure in animal models. By understanding the physicochemical properties of the compound and applying rational formulation strategies, researchers can overcome challenges associated with poor solubility. This guide provides a starting point with three robust protocols for preparing a simple suspension, a pH-adjusted solution, and a co-solvent-based solution. It is imperative to characterize the chosen formulation for quality and stability to ensure the integrity of the data generated in subsequent in vivo studies.

References

- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: an overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(7), 800-806.

- Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery—some emerging concepts. Journal of Pharmaceutical Sciences, 89(8), 967-978.

- Crowley, P. J., & Martini, L. G. (Eds.). (2001). Drug-excipient interactions. Pharmaceutical Press.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A (R2).

- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.

- Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient applications in formulation design and drug delivery. Springer.

- PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).

- Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced Drug Delivery Reviews, 57(5), 677-690.

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.).

- Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024, February 28).